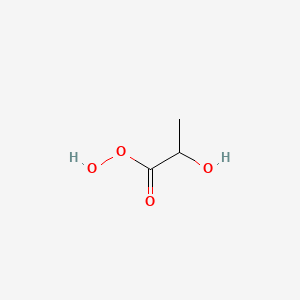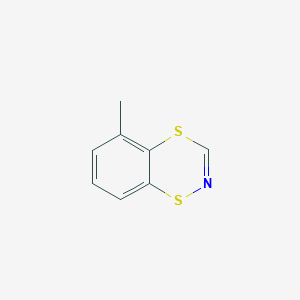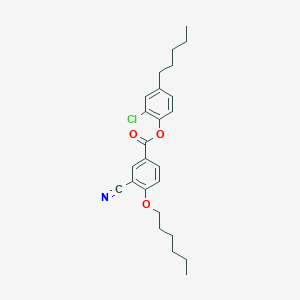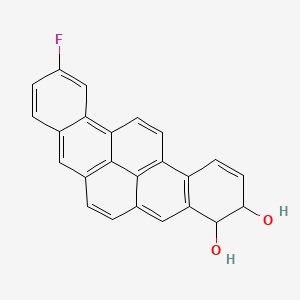
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is a chemical compound that features a benzothiazole ring substituted with a sulfonyl group and a chloropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with 3-chloropropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropanol moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group in the chloropropanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include sulfides.
Scientific Research Applications
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol involves its ability to react with nucleophiles, leading to the modification of biological molecules such as proteins and enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity or altering their function. This reactivity makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzothiazole-2-sulfonyl chloride
- 1,3-Benzothiazole-2-sulfonyl fluoride
- 1,3-Benzothiazole-2-sulfonyl amine
Uniqueness
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is unique due to the presence of both a sulfonyl group and a chloropropanol moiety, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications.
Properties
| 76151-61-6 | |
Molecular Formula |
C10H10ClNO3S2 |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfonyl)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H10ClNO3S2/c11-5-7(13)6-17(14,15)10-12-8-3-1-2-4-9(8)16-10/h1-4,7,13H,5-6H2 |
InChI Key |
DZZBAEVBMQKJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)




